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Compound of Interest

Compound Name: Apaza

CAS No.: 402934-69-4

Cat. No.: B12782332

Get Quote

Technical Support Center: Apaza
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for Apaza?

A1: Off-target effects occur when Apaza binds to and modulates the activity of proteins other

than its intended kinase target. These unintended interactions are a significant concern

because they can lead to:

Misinterpretation of Experimental Results: The observed cellular phenotype might be caused

by an off-target effect, leading to incorrect conclusions about the function of Apaza's

intended target.

Cellular Toxicity: Binding to other essential proteins can disrupt critical cellular pathways,

causing toxicity that is unrelated to the on-target inhibition.[1]

Reduced Therapeutic Index: For a therapeutic candidate, off-target effects can cause side

effects that limit the safe and effective dosage. A detailed knowledge of target selectivity is

crucial for predicting and interpreting the effects of inhibitors.[2]
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Q2: What are the initial steps to predict the potential off-target profile of Apaza?

A2: Before extensive experimental validation, computational methods can provide a valuable

initial assessment of Apaza's potential off-targets. These in silico approaches can save

significant time and resources.

Structure-Based Prediction: If the 3D structure of Apaza's on-target kinase is known,

computational tools can compare its ATP-binding pocket to a database of other kinase

structures. Similar binding sites suggest potential off-target interactions.[3][4][5] This

approach can achieve high prediction accuracy.[5]

Ligand-Based Prediction: This method uses the chemical structure of Apaza to search for

other known compounds with similar structures and known biological activities. This can help

identify potential off-target families.

Several computational tools and databases can be used for these predictions, which analyze

factors like binding site similarity and chemical features to estimate the likelihood of off-target

binding.[2][3]

Q3: Which experimental assays can provide a broad screen of Apaza's off-target kinase

interactions?

A3: Large-scale screening panels are the gold standard for experimentally defining the

selectivity of a kinase inhibitor. These assays test the compound against hundreds of purified

kinases.

Competition Binding Assays (e.g., KINOMEscan®): This technology quantitatively measures

the binding interactions between Apaza and a large panel of over 450 kinases.[6][7][8] It

does not measure inhibition of kinase activity directly but rather the affinity (Kd) of the

compound for each kinase's active site.[9] This is a powerful method for identifying even

non-enzymatic interactions.

Activity-Based Assays: These panels measure the ability of Apaza to inhibit the enzymatic

activity (phosphorylation) of a large number of kinases.

These screens provide a selectivity profile, often visualized as a dendrogram, showing which

kinases Apaza binds to and with what affinity.
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Q4: How can I confirm that Apaza engages its intended target and potential off-targets within a

cellular environment?

A4: Confirming target engagement in cells is a critical step to ensure that the interactions

observed in biochemical assays are relevant in a physiological context.

Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful method for verifying target

engagement in intact cells or cell lysates.[10][11] The principle is that when a drug like

Apaza binds to its target protein, it stabilizes the protein's structure, increasing its melting

temperature.[10] By heating cell lysates treated with Apaza across a temperature gradient

and then measuring the amount of soluble target protein remaining, a "thermal shift" can be

detected, confirming direct physical interaction.[12][13]

Troubleshooting Guides
Problem: The observed cellular phenotype (e.g., cell death) does not match the known function

of Apaza's on-target kinase.

This common issue strongly suggests that one or more off-target effects are responsible for the

observed cellular response.

Troubleshooting Workflow: Deconvoluting On-Target vs.
Off-Target Phenotypes
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Caption: A logical workflow for investigating an unexpected cellular phenotype.

Troubleshooting Steps:

Confirm Target Expression: Ensure the intended target kinase is expressed in your cell

model system using Western Blot or qPCR.
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Use a Control Compound: Test a structurally different inhibitor that is known to be a potent

and selective inhibitor of the same target. If this second inhibitor does not produce the same

phenotype, the effect of Apaza is likely off-target.

Genetic Validation (Gold Standard): Use CRISPR-Cas9 to knock out the gene of the

intended target or siRNA to knock it down.[1] If Apaza still produces the phenotype in cells

lacking the on-target protein, the effect is definitively off-target.[1]

Problem: Apaza demonstrates high potency against its target in biochemical assays but

requires much higher concentrations for a cellular effect.

This discrepancy can be due to several factors, including poor cell permeability or high protein

binding. However, it can also indicate that the observed cellular effect is driven by a lower-

affinity off-target that requires a higher concentration to be engaged.

Perform a Cellular Thermal Shift Assay (CETSA): This can determine the concentration at

which Apaza engages its on-target in the cell. If target engagement occurs at concentrations

lower than those required for the phenotype, it points towards an off-target mechanism.

Consult Kinome Profiling Data: Review the broad kinase screening data (e.g.,

KINOMEscan). Identify off-targets that are engaged at the concentrations required to see the

cellular phenotype. The table below shows hypothetical data illustrating this point.

Data Presentation
Table 1: Hypothetical Selectivity Profile of Apaza
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Target Kinase
Binding Affinity
(Kd, nM)

Cellular EC50
(Phenotype)

Notes

On-Target Kinase A 5 1500 nM
High biochemical

potency.

Off-Target Kinase B 250 Not Determined Potential off-target.

Off-Target Kinase C 1200 1500 nM

Affinity correlates with

cellular phenotype.

Suspected driver of

phenotype.

Off-Target Kinase D >10,000 Not Determined

Not a significant off-

target at relevant

concentrations.

Strategies to Reduce Apaza Off-Target Effects
If off-target effects are confirmed, several strategies can be employed to either mitigate their

impact experimentally or guide the development of a more selective next-generation inhibitor.

Experimental Mitigation Strategies
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Caption: Key strategies to mitigate or design around off-target effects.

Use the Lowest Effective Concentration: Titrate Apaza to the lowest possible concentration

that still effectively inhibits the on-target. Higher concentrations are more likely to engage

lower-affinity off-targets.

Structure-Based Drug Design (SBDD): Use co-crystal structures of Apaza bound to its on-

target and key off-targets to guide chemical modifications. The goal is to design new analogs

that disrupt binding to the off-target while maintaining or improving affinity for the on-target.

[14][15] This is a powerful approach to engineer selectivity.

Target Allosteric Sites: If possible, design inhibitors that bind to allosteric sites (sites other

than the highly conserved ATP-binding pocket). Allosteric sites are typically less conserved

across the kinome, offering a promising strategy for achieving high selectivity.[16]
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Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
This protocol is used to verify that Apaza binds to its intended target in a cellular environment.

Cell Culture and Treatment:

Culture cells to ~80% confluency.

Treat cells with the desired concentration of Apaza or a vehicle control (e.g., DMSO) for a

specified time (e.g., 1 hour) under normal culture conditions.

Harvesting and Lysis:

Harvest cells and wash with PBS.

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

Lyse the cells (e.g., via freeze-thaw cycles).

Heat Challenge:

Aliquot the cell lysate into separate PCR tubes.

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C

increments) for 3 minutes using a thermal cycler.

Cool the samples to room temperature for 3 minutes.

Separation of Soluble and Precipitated Fractions:

Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the

aggregated, denatured proteins.

Analysis:

Carefully collect the supernatant (soluble fraction) from each tube.
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Analyze the amount of the target protein in the supernatant using Western Blot or ELISA.

Plot the percentage of soluble protein against temperature. A rightward shift in the melting

curve for Apaza-treated samples compared to vehicle control indicates target stabilization

and engagement.[17]

Protocol 2: Kinase Profiling via Competition Binding
Assay (KINOMEscan® Methodology)
This protocol provides a general overview of how a broad kinase inhibitor selectivity profile is

generated. This service is typically performed by specialized commercial vendors.

Assay Principle: The assay relies on competition between the test compound (Apaza) and

an immobilized, active-site-directed ligand for binding to a specific kinase.[9] The kinases are

tagged with DNA for quantitative detection.[6]

Assay Components:

A panel of over 450 human kinases, each tagged with a unique DNA identifier.

An immobilized ligand that binds to the active site of the kinases.

The test compound, Apaza.

Procedure:

Apaza is incubated with the kinase-DNA-tag construct.

This mixture is then added to the immobilized ligand.

If Apaza binds to the kinase, it will prevent the kinase from binding to the immobilized

ligand.

Quantification:

After an incubation and wash period, the amount of kinase bound to the immobilized

ligand is measured by quantifying the associated DNA tag using qPCR.[6][9]
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A lower amount of qPCR signal indicates stronger binding of Apaza to the kinase.

Data Analysis:

The results are typically reported as a percent of control or as a dissociation constant (Kd),

which indicates the binding affinity. This data is used to generate a comprehensive

selectivity profile for Apaza across the human kinome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Troubleshooting & Optimization

Check Availability & Pricing
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